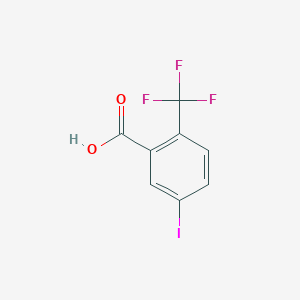

5-Iodo-2-(trifluoromethyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Iodo-2-(trifluoromethyl)benzoic acid, also known as ITBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid, which is a common organic acid used in the synthesis of many other compounds. ITBA has a unique structure that makes it useful in the study of biochemical and physiological processes.

科学的研究の応用

Selective Lithiation and Electrophilic Substitution

5-Iodo-2-(trifluoromethyl)benzoic acid plays a crucial role in the selective lithiation and subsequent electrophilic substitution reactions. Schlosser et al. (1998) demonstrated that 1,2,4-Tris(trifluoromethyl)benzene undergoes quantitative hydrogen/metal exchange when treated with lithium 2,2,6,6-tetramethylpiperidide, leading to the formation of 5-iodo-1,2,4-tris(trifluoromethyl)benzene. This compound serves as a precursor for further synthesis, highlighting its utility in creating 5-substituted derivatives through consecutive reactions with tert-butyllithium and an electrophile (Schlosser, Porwisiak, & Mongin, 1998).

Facile, One-Pot Synthesis Techniques

Al‐Zoubi et al. (2015) developed a facile, efficient, and gram-scale method for converting para-anisic acid into 3,4,5-triiodoanisole through a one-pot C–H iodination/ipso-iododecarboxylation reaction. This method utilized commercially available benzoic acid, allowing the reaction to be performed on a multigram scale in good yield. The potential applications of this technique in preparing novel site-selective metal–iodine exchange and Suzuki–Miyaura cross-coupling reactions underscore the importance of such compounds in synthetic chemistry (Al‐Zoubi et al., 2015).

Continuous Flow Iodination

The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile under continuous flow conditions was explored by Dunn et al. (2018), showcasing the efficiency of LDA and PhLi as bases. This method emphasizes the importance of 5-Iodo-2-(trifluoromethyl)benzoic acid derivatives in achieving desired regioisomers through controlled reactions, which are crucial for the development of specific compounds in pharmaceuticals and materials science (Dunn et al., 2018).

Regioselective Synthesis of Heterocyclic Compounds

Barve et al. (2017) highlighted the regioselective synthesis of novel 1,2,3-triazole-fused-1,5-benzoxazocinones through intramolecular cyclization of substituted ethynyl triazoyl benzoic acids. A crucial precursor, 5-iodo-1,2,3-triazole benzoate, obtained from substituted 2-azido benzoic acid esters, underscores the role of 5-Iodo-2-(trifluoromethyl)benzoic acid derivatives in the synthesis of complex heterocyclic compounds (Barve, Thikekar, & Sun, 2017).

作用機序

Biochemical Pathways

The biochemical pathways affected by 5-Iodo-2-(trifluoromethyl)benzoic acid are currently unknown . The compound’s effects on downstream pathways will depend on its specific targets, which have yet to be identified.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Iodo-2-(trifluoromethyl)benzoic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall effectiveness.

特性

IUPAC Name |

5-iodo-2-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO2/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXYILXKMVBHHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-(trifluoromethyl)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2710918.png)

![5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride](/img/structure/B2710919.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2710921.png)

![5-((4-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2710925.png)

![Ethyl 4-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2710927.png)

![N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2710930.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2710935.png)

![4-((1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2710936.png)

![9-(3-chlorophenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2710937.png)